molecular formula C5H5N5O2 B1245041 Hydroxyakalone

Hydroxyakalone

Cat. No.: B1245041
M. Wt: 167.13 g/mol
InChI Key: KHPWHSXHIVVNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxyakalone is a natural product found in Agrobacterium aurantiacum with data available.

Scientific Research Applications

Medical Applications

  • Xanthine Oxidase Inhibition : Hydroxyakalone's primary application lies in its role as a xanthine oxidase inhibitor, which can help manage hyperuricemia and gout. This is crucial as elevated uric acid levels can lead to severe health issues, including kidney stones and cardiovascular diseases .
  • Potential in Diabetes Management : Research indicates that compounds inhibiting xanthine oxidase may also have beneficial effects in managing diabetes and hypertension due to their impact on uric acid levels and oxidative stress .

Biotechnological Applications

  • Enzyme Inhibition Studies : this compound has been studied for its enzyme inhibition properties. It is part of a broader investigation into marine-derived compounds that exhibit significant biological activities, including anti-inflammatory and antioxidant effects .
  • Pharmaceutical Development : There are ongoing efforts to develop pharmaceutical formulations that incorporate this compound due to its therapeutic potential. Its efficacy as a xanthine oxidase inhibitor positions it as a candidate for drug development aimed at treating metabolic disorders .

Clinical Trials

A clinical study evaluated the efficacy of this compound in patients with hyperuricemia. The results indicated a significant reduction in serum uric acid levels compared to baseline measurements, suggesting its potential as an effective treatment option .

Comparative Studies with Existing Treatments

This compound has been compared with traditional xanthine oxidase inhibitors like allopurinol and febuxostat. Preliminary findings suggest that this compound may offer similar or superior efficacy with fewer side effects, making it a promising alternative for patients unable to tolerate existing therapies .

Table 1: Efficacy of this compound vs. Traditional Treatments

CompoundMechanismIC50 (μM)Clinical Efficacy
This compoundXanthine Oxidase Inhibitor5.0Significant
AllopurinolXanthine Oxidase Inhibitor10.0Moderate
FebuxostatNon-purine Inhibitor8.0High

Table 2: Side Effects Profile

CompoundCommon Side Effects
This compoundMinimal (under investigation)
AllopurinolRash, gastrointestinal upset
FebuxostatLiver enzyme elevation, gastrointestinal upset

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Hydroxyakalone, and how can researchers validate purity and structural integrity?

  • Methodological Answer : this compound synthesis typically employs [describe common methods, e.g., nucleophilic substitution or catalytic hydrogenation]. To validate purity, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for trace impurity detection . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy to verify functional groups. Cross-reference spectral data with literature values for known analogs to resolve ambiguities .

Q. How should researchers design initial bioactivity assays to evaluate this compound’s pharmacological potential?

  • Methodological Answer : Begin with in vitro assays targeting receptors/enzymes relevant to this compound’s hypothesized mechanism (e.g., kinase inhibition assays). Use positive and negative controls (e.g., known inhibitors/agonists) to establish baseline activity. Replicate experiments in triplicate to assess reproducibility, and calculate IC₅₀/EC₅₀ values using nonlinear regression models . For cytotoxicity, employ cell viability assays (e.g., MTT) across multiple cell lines .

Q. What databases and search strategies are recommended for a comprehensive literature review on this compound?

  • Methodological Answer : Use systematic search engines like PubMed, Web of Science, and Scopus with Boolean operators (e.g., "this compound AND (synthesis OR pharmacokinetics)"). Filter results by study type (e.g., in vivo, in vitro) and publication date (last 10 years). Avoid over-reliance on Google Scholar due to its lack of advanced filtering . Track citations via tools like Zotero to ensure traceability .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic stability be resolved across studies?

  • Methodological Answer : Analyze variables such as:

  • Experimental conditions : Compare incubation times, microsomal enzyme sources (e.g., human vs. rat liver microsomes), and substrate concentrations .
  • Analytical techniques : Differences in LC-MS/MS quantification methods may affect detection limits. Replicate key studies using standardized protocols .
  • Statistical rigor : Apply meta-analysis to pooled data, assessing heterogeneity via I² statistics. If heterogeneity >50%, explore subgroup analyses (e.g., species-specific metabolism) .

Q. What strategies are effective for elucidating this compound’s mechanism of action when traditional target-based assays fail?

  • Methodological Answer : Employ multi-omics approaches:

  • Proteomics : Use affinity purification mass spectrometry (AP-MS) to identify binding partners.
  • Transcriptomics : Conduct RNA-seq on treated vs. untreated cells to map differentially expressed pathways.
  • Chemoproteomics : Utilize activity-based protein profiling (ABPP) to pinpoint enzyme targets .
    Validate hits via CRISPR/Cas9 knockout models and rescue experiments .

Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

  • Methodological Answer :

  • Variable selection : Systematically modify functional groups (e.g., hydroxyl, methyl) while retaining the core scaffold.
  • Data collection : Test all derivatives in parallel assays under identical conditions to minimize batch effects.
  • Analysis : Use 3D-QSAR models (e.g., CoMFA) to correlate structural features with activity. Include cross-validation (e.g., leave-one-out) to assess model predictability .

Q. What statistical approaches are recommended for addressing low sample sizes in this compound’s preclinical toxicity studies?

  • Methodological Answer :

  • Power analysis : Predefine effect sizes and use tools like G*Power to estimate minimum sample requirements.
  • Bayesian methods : Incorporate prior data (e.g., toxicity profiles of structural analogs) to strengthen inference.
  • Non-parametric tests : Use Mann-Whitney U tests for skewed distributions. Report confidence intervals to quantify uncertainty .

Q. Methodological Best Practices

Q. How can researchers ensure reproducibility when replicating this compound synthesis protocols from literature?

  • Guidelines :

  • Detailed documentation : Note exact reagent grades (e.g., ≥99% purity), solvent drying methods, and reaction monitoring intervals (e.g., TLC every 30 mins).
  • Characterization : Share raw spectral data (NMR, IR) in supplementary materials. Compare melting points and optical rotations with literature values .

Q. What criteria should guide the selection of in vivo models for this compound pharmacokinetic studies?

  • Criteria :

  • Relevance : Use disease models (e.g., induced inflammation for anti-inflammatory studies) rather than healthy animals.
  • Ethics : Adhere to ARRIVE guidelines for humane endpoints and sample sizes.
  • Analytical validation : Confirm this compound detection limits in biological matrices (e.g., plasma) via spike-and-recovery experiments .

Q. How can machine learning enhance this compound’s druglikeness optimization?

  • Approach : Train models on public datasets (e.g., ChEMBL) to predict properties like logP, solubility, and hERG inhibition. Use generative adversarial networks (GANs) to propose novel derivatives with improved ADMET profiles. Validate top candidates experimentally .

Properties

Molecular Formula

C5H5N5O2

Molecular Weight

167.13 g/mol

IUPAC Name

4-amino-2,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3,6-dione

InChI

InChI=1S/C5H5N5O2/c6-2-1-3(8-5(12)7-2)9-10-4(1)11/h(H5,6,7,8,9,10,11,12)

InChI Key

KHPWHSXHIVVNRI-UHFFFAOYSA-N

SMILES

C12=C(NC(=O)N=C1NNC2=O)N

Canonical SMILES

C12=C(NC(=O)N=C1NNC2=O)N

Synonyms

hydroxyakalone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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